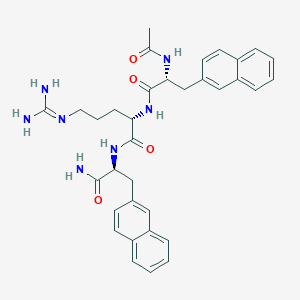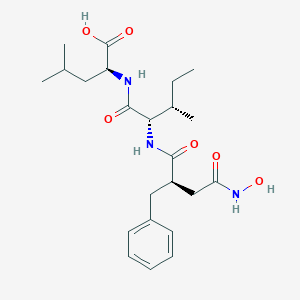
Bax 抑制肽 V5
概述
描述
Bax抑制肽V5,通常被称为BIP-V5,是一种能够阻止Bax蛋白转运到线粒体的肽抑制剂。Bax是Bcl-2蛋白家族的一个促凋亡成员,在线粒体依赖性凋亡中起着至关重要的作用。 BIP-V5主要用于癌症研究,因为它能够抑制凋亡,从而促进细胞存活 .
科学研究应用
BIP-V5在科学研究中有着广泛的应用:
癌症研究: 它用于研究癌症细胞中凋亡的抑制,为潜在的治疗策略提供见解。
糖尿病研究: BIP-V5已被证明能够增强糖尿病模型中的胰岛素分泌并改善胰岛移植功能。
神经科学: 它用于研究神经退行性疾病模型中的神经保护作用。
细胞生物学: BIP-V5有助于了解细胞死亡和生存机制
作用机制
BIP-V5通过抑制Bax转运到线粒体来发挥作用,从而阻止细胞色素c的释放和随后caspase的激活,caspase对凋亡至关重要。该肽与Ku70的Bax结合域结合,Ku70是一种调节Bax活性的蛋白质。 这种相互作用阻止Bax诱导线粒体外膜透化 (MOMP),从而抑制凋亡 .
安全和危害
未来方向
BIP V5 has shown potential in cancer treatment as it inhibits Bax-mediated apoptosis . It has also been found to significantly improve islet function following isolation and improve islet graft function following transplantation in a mouse model . These findings suggest potential applications of BIP V5 in the treatment of diseases related to apoptosis, such as cancer and diabetes .
生化分析
Biochemical Properties
Bax inhibitor peptide V5 functions by inhibiting the translocation of Bax to the mitochondria, thereby preventing Bax-mediated apoptosis. This peptide interacts with several key biomolecules, including Bax itself, Ku70, and other members of the Bcl-2 family. The interaction with Ku70 is particularly important, as Ku70 binds to Bax and inhibits its pro-apoptotic activity. Bax inhibitor peptide V5 mimics this interaction, effectively blocking Bax from inducing apoptosis .
Cellular Effects
Bax inhibitor peptide V5 has been shown to have significant effects on various cell types and cellular processes. In particular, it has been demonstrated to protect cells from apoptosis induced by various stimuli, including ultraviolet radiation and anti-cancer drugs. This peptide upregulates the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, while downregulating pro-apoptotic proteins like Bax, Bad, and nuclear factor-κB-p65 . These changes in protein expression lead to enhanced cell survival and function.
Molecular Mechanism
At the molecular level, Bax inhibitor peptide V5 exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. This inhibition is competitive with Ku70, which naturally binds to Bax and inhibits its activity. By mimicking the Bax-binding domain of Ku70, Bax inhibitor peptide V5 effectively blocks Bax-mediated apoptosis. Additionally, this peptide has been shown to inhibit caspase-independent necrotic cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Bax inhibitor peptide V5 has demonstrated extended stability in culture medium, maintaining its activity for up to three days. This stability is crucial for its effectiveness in experimental applications. Over time, the peptide continues to inhibit apoptosis and enhance cell survival, with no significant degradation observed under standard storage conditions .
Metabolic Pathways
Bax inhibitor peptide V5 is involved in the regulation of metabolic pathways related to apoptosis. By inhibiting Bax, the peptide prevents the release of cytochrome c from the mitochondria, which is a key step in the activation of the apoptotic cascade. This inhibition also affects the activation of downstream caspases, further preventing cell death. The peptide’s interaction with Ku70 and other Bcl-2 family proteins is central to its role in these pathways .
Transport and Distribution
Bax inhibitor peptide V5 is a cell-permeable peptide, allowing it to be effectively transported into cells. Once inside the cell, it interacts with Bax and other target proteins to exert its effects. The peptide’s distribution within the cell is influenced by its binding interactions, particularly with Ku70, which helps localize it to the cytosol where Bax is present .
Subcellular Localization
Within the cell, Bax inhibitor peptide V5 is primarily localized in the cytosol. This localization is crucial for its function, as it needs to interact with Bax before Bax translocates to the mitochondria. The peptide’s design, based on the Bax-binding domain of Ku70, ensures that it effectively competes with Bax for binding, preventing Bax from inducing apoptosis .
准备方法
合成路线和反应条件
BIP-V5采用固相多肽合成 (SPPS) 合成,SPPS是肽类合成中常用的方法。合成过程包括将氨基酸逐个添加到固定在固体树脂上的生长肽链上。该过程包括以下步骤:
偶联: 第一个氨基酸连接到树脂上。
脱保护: 去除氨基酸上的保护基团。
延长: 后续氨基酸逐个添加,重复偶联和脱保护步骤。
裂解: 将完成的肽从树脂上裂解并纯化。
工业生产方法
BIP-V5的工业生产遵循类似的原理,但规模更大。使用自动肽合成仪可以简化该过程,确保高纯度和高产率。 合成的肽随后经过严格的纯化过程,例如高效液相色谱 (HPLC),以去除任何杂质 .
化学反应分析
反应类型
BIP-V5在合成过程中主要发生肽键形成。在正常条件下,它通常不会参与氧化、还原或取代反应。
常用试剂和条件
偶联试剂: N,N'-二异丙基碳二亚胺 (DIC),O-苯并三唑-N,N,N',N'-四甲基脲六氟磷酸盐 (HBTU)
脱保护试剂: 三氟乙酸 (TFA)
裂解试剂: TFA、水和清除剂,如三异丙基硅烷 (TIS)
主要生成产物
相似化合物的比较
类似化合物
- Bax抑制肽V1 (BIP-V1)
- Bax抑制肽V2 (BIP-V2)
- Bax抑制肽V3 (BIP-V3)
BIP-V5的独特性
BIP-V5的独特性在于它在抑制Bax介导的凋亡方面具有高特异性和高效力。在某些细胞类型中,它已被证明比其他Bax抑制剂更有效。 此外,BIP-V5在各种疾病模型中显示出显著的治疗潜力,使其成为生物医学研究中宝贵的工具 .
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUTADCTDDWPV-YFNVTMOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)







![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)
